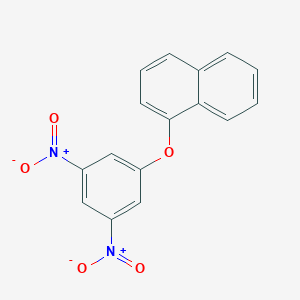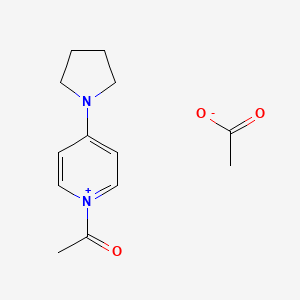
1-Acetyl-4-(pyrrolidin-1-yl)pyridin-1-ium acetate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1-Acetyl-4-(pyrrolidin-1-yl)pyridin-1-ium acetate is a chemical compound that features a pyrrolidine ring attached to a pyridinium ion
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of 1-Acetyl-4-(pyrrolidin-1-yl)pyridin-1-ium acetate typically involves the reaction of pyridine derivatives with pyrrolidine under specific conditions. One common method includes the acetylation of 4-(pyrrolidin-1-yl)pyridine followed by quaternization with an appropriate alkylating agent to form the pyridinium ion. The reaction conditions often require the use of solvents such as acetonitrile or dichloromethane and may involve catalysts like triethylamine to facilitate the reaction .
Industrial Production Methods: In an industrial setting, the production of this compound can be scaled up by optimizing the reaction conditions to ensure high yield and purity. This may involve continuous flow reactors and automated systems to control temperature, pressure, and reaction time precisely .
化学反応の分析
Types of Reactions: 1-Acetyl-4-(pyrrolidin-1-yl)pyridin-1-ium acetate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using agents like potassium permanganate or hydrogen peroxide, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur at the pyridinium ring, where nucleophiles replace the acetyl group or other substituents.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in an aqueous medium.
Reduction: Sodium borohydride in methanol.
Substitution: Nucleophiles like amines or thiols in polar solvents.
Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield pyridinium N-oxide derivatives, while reduction can produce the corresponding pyrrolidine-pyridine compounds .
科学的研究の応用
1-Acetyl-4-(pyrrolidin-1-yl)pyridin-1-ium acetate has several scientific research applications:
Chemistry: It serves as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Biology: The compound is used in biochemical assays to investigate enzyme interactions and binding affinities.
作用機序
The mechanism by which 1-Acetyl-4-(pyrrolidin-1-yl)pyridin-1-ium acetate exerts its effects involves its interaction with molecular targets such as enzymes or receptors. The pyrrolidine ring can enhance binding affinity through hydrophobic interactions, while the pyridinium ion can participate in electrostatic interactions with negatively charged sites on the target molecule. These interactions can modulate the activity of the target, leading to various biological effects .
類似化合物との比較
4-(Pyrrolidin-1-yl)pyridine: Lacks the acetyl group and pyridinium ion but shares the pyrrolidine-pyridine structure.
1-(Pyrrolidin-1-yl)pyridin-2(1H)-one: Contains a pyrrolidinyl group attached to a pyridinone ring.
N-(Pyrrolidin-1-yl)pyrimidine: Features a pyrrolidine ring attached to a pyrimidine ring.
Uniqueness: 1-Acetyl-4-(pyrrolidin-1-yl)pyridin-1-ium acetate is unique due to its combination of a pyrrolidine ring, an acetyl group, and a pyridinium ion. This structure provides a distinct set of chemical and biological properties, making it valuable for specific applications in research and industry.
特性
CAS番号 |
403980-98-3 |
|---|---|
分子式 |
C13H18N2O3 |
分子量 |
250.29 g/mol |
IUPAC名 |
1-(4-pyrrolidin-1-ylpyridin-1-ium-1-yl)ethanone;acetate |
InChI |
InChI=1S/C11H15N2O.C2H4O2/c1-10(14)12-8-4-11(5-9-12)13-6-2-3-7-13;1-2(3)4/h4-5,8-9H,2-3,6-7H2,1H3;1H3,(H,3,4)/q+1;/p-1 |
InChIキー |
SWOUIPBBWHICAZ-UHFFFAOYSA-M |
正規SMILES |
CC(=O)[N+]1=CC=C(C=C1)N2CCCC2.CC(=O)[O-] |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


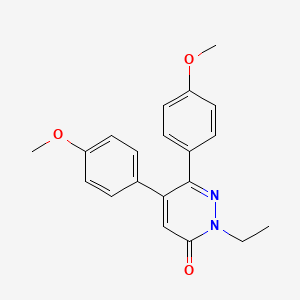
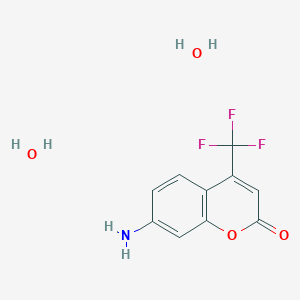
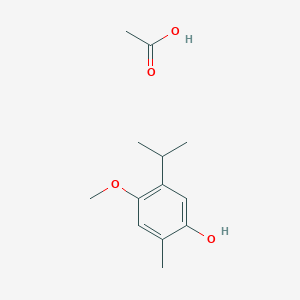
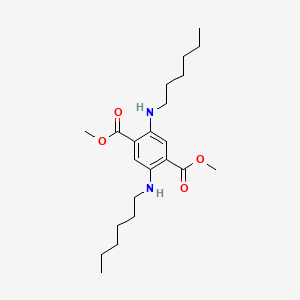
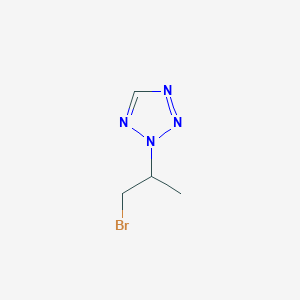
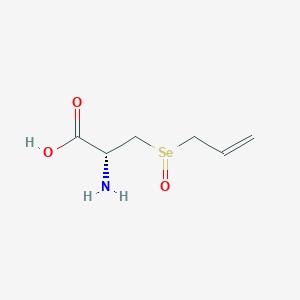
![2-Azabicyclo[2.2.1]heptane-3-methanol, (1S,3R,4R)-](/img/structure/B14256852.png)
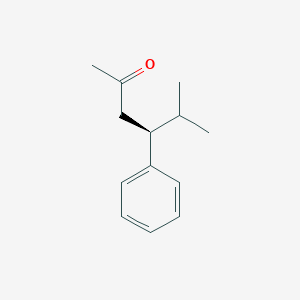
![N-{4-[(E)-Formyldiazenyl]phenyl}benzenesulfonamide](/img/structure/B14256857.png)
![1,2-Benzenediol, 4,4'-[methylenebis[sulfonyl-(1E)-2,1-ethenediyl]]bis-](/img/structure/B14256859.png)
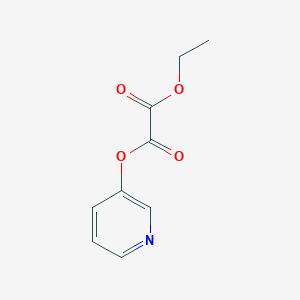
![Carbamic acid, [1-(4-nitrophenyl)-3-butenyl]-, phenylmethyl ester](/img/structure/B14256864.png)
![(3S)-3-[(4-fluorophenyl)methyl]piperidin-2-one](/img/structure/B14256866.png)
